molecular formula C17H24N2O2 B5185562 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5185562
M. Wt: 288.4 g/mol
InChI Key: OBMJHQFNYIYUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that belongs to the class of cannabinoids. It is also known as JWH-250 and is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been used extensively in scientific research to understand the mechanism of action of cannabinoids and their effects on the human body.

Mechanism of Action

4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation of the cannabinoid receptors is responsible for the effects of cannabinoids on the human body.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole leads to a variety of biochemical and physiological effects. These effects include the modulation of pain, appetite, and mood. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its potency as a cannabinoid receptor agonist. This compound can be used at low concentrations to achieve the desired effects, which makes it a cost-effective option for researchers. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more selective cannabinoid receptor agonists that can be used to study the effects of specific receptor subtypes. Another area of research is the development of novel cannabinoid-based therapies for the treatment of various diseases, including autoimmune diseases and cancer. Finally, there is a need for further research to understand the long-term effects of cannabinoid use on the human body.

Synthesis Methods

The synthesis of 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole involves several steps. The first step involves the synthesis of 3,5-dimethylpyrazole-1-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 5-(3-methoxyphenoxy)pentan-1-amine to produce the desired compound.

Scientific Research Applications

4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, appetite, and mood. This compound has also been used to study the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases.

properties

IUPAC Name

4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-17(14(2)19-18-13)10-5-4-6-11-21-16-9-7-8-15(12-16)20-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJHQFNYIYUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.